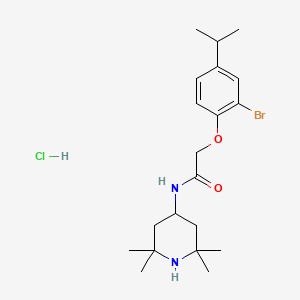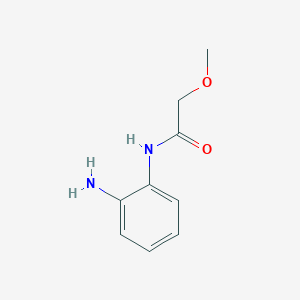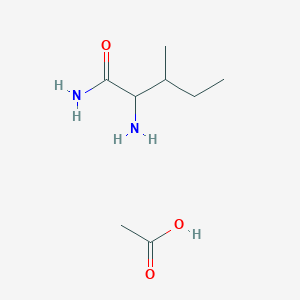
2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H32BrClN2O2 and its molecular weight is 447.84. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds structurally related to 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride has led to insights into their synthesis and structural properties. For instance, studies have shown the synthesis of redox derivatives of 4-(2-Amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidine-1-yloxyl, highlighting the importance of X-ray diffraction (XRD) analysis and 1H NMR spectra in understanding the structural conformation of these compounds. Such analyses reveal details about the chair conformation, equatorial orientation of groups, and bond lengths, which are crucial for understanding the chemical behavior and potential applications of these compounds (Sen', Shilov, & Golubev, 2014).
Anticancer Potential
A notable application of compounds closely related to 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride is in the field of anticancer drug research. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure elucidated, showing potential as an anticancer agent targeting the VEGFr receptor. The compound's crystalline structure and intermolecular interactions were analyzed, providing insights into its potential mode of action against cancer cells (Sharma et al., 2018).
Potential Pesticide Applications
Another area of interest is the development of potential pesticides. Compounds such as derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential use as pesticides. The structural data provided by these studies, including diffraction data and unit-cell parameters, are crucial for the development of effective pesticide compounds (Olszewska, Tarasiuk, & Pikus, 2009).
Apoptosis Induction in Leukemia
Research on derivatives of 2-acetamido-2-deoxy-D-glucose hydrochloride has demonstrated their ability to induce apoptosis in B-cell chronic leukemia, showcasing the potential therapeutic applications of similar compounds in treating leukemia. The synthetic processes and the structural confirmation through NMR spectroscopy play a significant role in understanding the antitumor activities of these compounds (Myszka et al., 2003).
Propiedades
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BrN2O2.ClH/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15;/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKQUPCNSXWIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2740369.png)
![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)
![(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2740371.png)

![2-(4-Methylphenyl)-8-[(4-methylphenyl)sulfonyl]-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740378.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2740381.png)


![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2740387.png)


![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3-thiazol-2-yl)urea](/img/structure/B2740392.png)